molecular formula C14H8N2S4 B116540 2,2'-Dithiobisbenzothiazole CAS No. 120-78-5

2,2'-Dithiobisbenzothiazole

Cat. No. B116540
CAS RN: 120-78-5
M. Wt: 332.5 g/mol
InChI Key: AFZSMODLJJCVPP-UHFFFAOYSA-N
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Patent
US04746654

Procedure details

A solution of 20 g of iodine and 115 g of potassium iodide in 400 ml of water is added dropwise to a solution of 30 g of 2-mercapto-benzothiazole and 1.6 g of sodium hydroxide in 800 ml of absolute ethanol. After completion of the addition, the mixture is stirred for 30 minutes at ambient temperature and the precipitate is then filtered off, washed with ethanol and then washed with ether.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
II.[I-].[K+].[SH:5][C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=1.[OH-].[Na+]>O.C(O)C>[S:7]1[C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=[C:6]1[S:5][S:5][C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
II
Name
Quantity
115 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
30 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
the precipitate is then filtered off
WASH
Type
WASH
Details
washed with ethanol
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S1C(=NC2=C1C=CC=C2)SSC=2SC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.